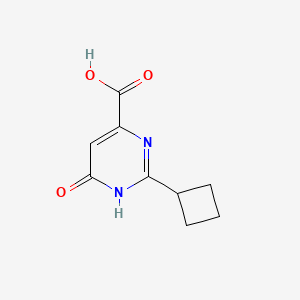

2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylique est un composé chimique appartenant à la classe des dihydropyrimidines. Ce composé est caractérisé par la présence d'un groupe cyclobutyle lié au cycle pyrimidine, qui est un cycle à six chaînons contenant deux atomes d'azote.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la cyclobutanone avec l'urée en présence d'un catalyseur adapté pour former le cycle dihydropyrimidine souhaité. Les conditions réactionnelles comprennent souvent des températures élevées et des solvants spécifiques pour faciliter le processus de cyclisation.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylique peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydro.

Substitution : Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactifs tels que les halogènes ou les agents alkylants peuvent être utilisés dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés dihydro.

Applications De Recherche Scientifique

L'acide 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylique a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique.

Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de l'acide 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les voies impliquées dans son action peuvent inclure l'inhibition des processus métaboliques ou la modulation des voies de signalisation.

Mécanisme D'action

The mechanism of action of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can include inhibition of metabolic processes or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylique

- Acide 2-(4-alcoxy-3-cyano)phényl-6-oxo-1,6-dihydropyrimidine-5-carboxylique

Unicité

L'acide 2-cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylique est unique en raison de sa substitution cyclobutyle spécifique, qui peut influencer sa réactivité chimique et son activité biologique.

Activité Biologique

2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 1479852-60-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3, with a molecular weight of 194.19 g/mol. The compound features a pyrimidine ring structure, which is significant for its interaction with biological targets.

Research indicates that compounds similar to 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine derivatives exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways. For instance, studies have shown that derivatives can act as inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism and linked to conditions such as gout and hyperuricemia .

Therapeutic Potentials

-

Xanthine Oxidase Inhibition :

- Activity : Compounds based on the 1,6-dihydropyrimidine structure have been investigated for their ability to inhibit XO. This inhibition can lead to decreased uric acid levels in the blood.

- Case Study : A study reported that certain derivatives demonstrated significant XO inhibitory activity with IC50 values in the nanomolar range, suggesting potential for treating gout and related disorders .

-

Antitumor Activity :

- Activity : There is emerging evidence that pyrimidine derivatives may possess antitumor properties by inducing apoptosis in cancer cells.

- Case Study : In vitro studies revealed that specific derivatives led to reduced viability in various cancer cell lines, indicating their potential as anticancer agents .

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Propriétés

Formule moléculaire |

C9H10N2O3 |

|---|---|

Poids moléculaire |

194.19 g/mol |

Nom IUPAC |

2-cyclobutyl-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c12-7-4-6(9(13)14)10-8(11-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |

Clé InChI |

ADLOIBMNUAONDX-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C1)C2=NC(=CC(=O)N2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.